2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
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Overview
Description
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a complex organic compound with a unique structure that combines elements of dioxin, benzo[d]thiazole, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the individual components. The dioxin ring can be synthesized through a series of cyclization reactions, while the benzo[d]thiazole and piperazine components are prepared separately. These components are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts and solvents to facilitate the cyclization and coupling processes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests that it may interact with proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Researchers are exploring its use in treating various diseases, including cancer and neurological disorders, due to its ability to modulate biological pathways.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and modulating various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar structure but different functional groups.
Noble gas compounds: Although not structurally similar, these compounds share some chemical properties with 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole.
Uniqueness
What sets this compound apart is its unique combination of dioxin, benzo[d]thiazole, and piperazine moieties. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-24-13-4-3-5-15-16(13)19-18(26-15)21-8-6-20(7-9-21)17(22)14-12-23-10-11-25-14/h3-5,12H,2,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWSBVLQXIHKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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